molecular formula C15H13ClN2O B031865 6-Chloro-1-methyl-4-phenylquinazolin-4-ol CAS No. 52395-03-6

6-Chloro-1-methyl-4-phenylquinazolin-4-ol

Cat. No. B031865
CAS RN: 52395-03-6
M. Wt: 272.73 g/mol
InChI Key: CSBLLGPLUMFHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-1-methyl-4-phenylquinazolin-4-ol” is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of quinazoline derivatives, such as “6-Chloro-1-methyl-4-phenylquinazolin-4-ol”, has been a subject of interest due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-4-phenylquinazolin-4-ol” is represented by the canonical SMILES string: CN1C=NC(O)(c2ccccc2)c3cc(Cl)ccc13 . This representation provides a text notation for the compound’s molecular structure, including its atomic connectivity and stereochemistry .

Future Directions

Quinazoline and quinazolinone derivatives, such as “6-Chloro-1-methyl-4-phenylquinazolin-4-ol”, have drawn significant attention due to their wide range of biological activities . Future research directions may include the exploration of novel synthetic methods, investigation of additional biological activities, and the development of new therapeutic applications .

properties

IUPAC Name

6-chloro-1-methyl-4-phenylquinazolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBLLGPLUMFHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-4-phenylquinazolin-4-ol

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